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Abstract
This technical guide provides a comprehensive overview of 2-Fluoro-3-methylbenzylamine
(CAS No. 93071-80-8), a fluorinated organic compound of increasing interest to the

pharmaceutical and agrochemical industries. The strategic placement of fluorine and methyl

groups on the benzylamine scaffold imparts unique physicochemical properties that are highly

valuable in the design of novel bioactive molecules. This document details the compound's

physical and chemical properties, provides a thorough spectroscopic profile, outlines plausible

synthetic routes, discusses its reactivity and potential applications in drug discovery, and

establishes clear protocols for safe handling and storage. This guide is intended for

researchers, chemists, and drug development professionals seeking to leverage this versatile

building block in their synthetic programs.

Introduction and Strategic Importance
2-Fluoro-3-methylbenzylamine is a substituted benzylamine derivative that serves as a

critical intermediate in the synthesis of complex organic molecules.[1] The incorporation of a

fluorine atom into drug candidates is a widely employed strategy in medicinal chemistry to

enhance a variety of properties including metabolic stability, membrane permeability, and

binding affinity.[2][3] The electron-withdrawing nature of fluorine can also modulate the pKa of
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nearby functional groups, such as the primary amine in this molecule, influencing its

pharmacokinetic profile.[2] The presence of the methyl group further modifies the electronic

and steric properties of the aromatic ring, offering a nuanced tool for fine-tuning molecular

interactions.

This guide moves beyond a simple recitation of data, aiming to provide a holistic understanding

of why 2-Fluoro-3-methylbenzylamine is a valuable tool. We will explore the causality behind

its reactivity, the rationale for specific analytical techniques, and its strategic application in the

synthesis of next-generation chemical entities.

Physicochemical Properties
The fundamental physical and chemical characteristics of a compound are the bedrock of its

application in research and development. The properties of 2-Fluoro-3-methylbenzylamine
are summarized below.

Property Value Source(s)

CAS Number 93071-80-8 [4][5]

Molecular Formula C₈H₁₀FN [4][5][6]

Molecular Weight 139.17 g/mol [4][5][6]

MDL Number MFCD11045853 [4][6]

InChI Key
PTMINSMPNANRIO-

UHFFFAOYSA-N
[6]

SMILES NCC1=CC=CC(C)=C1F [6]

Appearance
Data not consistently available;

typically a liquid or solid
[7]

Boiling Point Data not available

Density Data not available

Spectroscopic Characterization Workflow
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Accurate structural elucidation is non-negotiable in chemical synthesis. A combination of

Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)

provides a definitive analytical fingerprint for 2-Fluoro-3-methylbenzylamine.

Sample Preparation

Spectroscopic Analysis

Data Interpretation & Validation
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Caption: Standard workflow for spectroscopic characterization.
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¹H NMR Spectroscopy
The proton NMR spectrum provides information about the electronic environment of hydrogen

atoms.

Aromatic Protons (δ ≈ 6.8-7.3 ppm): Three protons on the substituted benzene ring will

appear in this region. Their specific shifts and coupling patterns (doublets, triplets, or

multiplets) will be influenced by the positions of the fluorine, methyl, and aminomethyl

groups.

Benzylic Protons (-CH₂NH₂, δ ≈ 3.8 ppm): A singlet corresponding to the two protons of the

methylene group adjacent to the amine.[8]

Methyl Protons (-CH₃, δ ≈ 2.3 ppm): A singlet for the three protons of the methyl group.[8]

Amine Protons (-NH₂, δ ≈ 1.5-2.0 ppm): A broad singlet corresponding to the two amine

protons. The chemical shift of these protons can vary significantly with concentration and

solvent due to hydrogen bonding.[9] Addition of D₂O will cause this signal to disappear,

confirming its identity.[9]

IR Spectroscopy
Infrared spectroscopy is essential for identifying the functional groups present.

N-H Stretch (3300-3500 cm⁻¹): Primary amines typically show two distinct bands in this

region, corresponding to symmetric and asymmetric stretching modes.[9]

C-H Stretch (Aromatic) (3000-3100 cm⁻¹): Absorption bands characteristic of C-H bonds on

the benzene ring.

C-H Stretch (Aliphatic) (2850-3000 cm⁻¹): Bands corresponding to the C-H bonds of the

methyl and methylene groups.

C=C Stretch (Aromatic) (≈ 1450-1600 cm⁻¹): Several bands indicating the presence of the

aromatic ring.

C-N Stretch (≈ 1000-1250 cm⁻¹): Absorption corresponding to the carbon-nitrogen single

bond.[9]
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C-F Stretch (≈ 1000-1350 cm⁻¹): A strong absorption band indicating the presence of the

carbon-fluorine bond.

Mass Spectrometry
Mass spectrometry confirms the molecular weight and provides insight into the molecule's

stability and fragmentation patterns.

Molecular Ion Peak (M⁺): An odd-numbered molecular ion peak is expected at m/z = 139,

consistent with the molecular formula C₈H₁₀FN, which contains a single nitrogen atom.[9]

Key Fragmentation: A prominent fragment would be the benzylic cleavage resulting in the

loss of the amino group, or cleavage adjacent to the C-N bond.[9]

Synthesis and Reactivity
Understanding the synthesis and reactivity of 2-Fluoro-3-methylbenzylamine is key to its

effective use as a chemical intermediate.

Plausible Synthetic Pathway
A common and industrially scalable method for preparing primary amines like 2-Fluoro-3-
methylbenzylamine is the reduction of the corresponding nitrile. This avoids the potential side

reactions associated with reductive amination of aldehydes.

2-Fluoro-3-methylbenzonitrile

2-Fluoro-3-methylbenzylamine

Reduction

Reducing Agent
(e.g., LiAlH₄ in THF or H₂/Catalyst)

Click to download full resolution via product page

Caption: Synthetic route via nitrile reduction.

Experimental Protocol: Reduction of 2-Fluoro-3-methylbenzonitrile
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Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a

magnetic stirrer, dropping funnel, and a nitrogen or argon inlet.

Reagent Suspension: Suspend a strong reducing agent, such as lithium aluminum hydride

(LiAlH₄), in an anhydrous ether solvent like tetrahydrofuran (THF) and cool the mixture to 0

°C in an ice bath.

Substrate Addition: Dissolve 2-Fluoro-3-methylbenzonitrile[10] in anhydrous THF and add it

dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0

°C.

Reaction: After the addition is complete, allow the reaction mixture to warm to room

temperature and stir until the reaction is complete (monitored by TLC or GC-MS).

Quenching: Carefully quench the reaction by the sequential, dropwise addition of water,

followed by a sodium hydroxide solution, to precipitate the aluminum salts.

Extraction & Purification: Filter the resulting slurry and extract the filtrate with an organic

solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate,

filter, and concentrate under reduced pressure to yield the crude product. Further purification

can be achieved by distillation or column chromatography.

Chemical Reactivity
The reactivity is dominated by the nucleophilic primary amine and the substituted aromatic ring.

Amine Group: As a primary amine, it readily undergoes standard reactions such as acylation

to form amides, alkylation, and condensation with aldehydes or ketones to form imines.

These reactions are fundamental to its role as a building block for constructing larger, more

complex molecules.

Aromatic Ring: The fluorine atom (ortho-para directing, deactivating) and the methyl group

(ortho-para directing, activating) create a complex substitution pattern for electrophilic

aromatic substitution reactions. The interplay of these groups allows for selective

functionalization of the aromatic core.

Applications in Drug Discovery and Development
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The unique combination of a benzylamine core, a fluorine atom, and a methyl group makes this

compound a valuable scaffold in medicinal chemistry.

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it

resistant to metabolic oxidation by cytochrome P450 enzymes. Incorporating this moiety can

block metabolic hotspots and increase the half-life of a drug candidate.[2]

Modulation of Basicity: The electron-withdrawing fluorine atom lowers the pKa of the

benzylamine, reducing its basicity. This can be crucial for improving oral bioavailability by

preventing protonation in the stomach and enhancing cell membrane permeability.[2]

Versatile Intermediate: It serves as a key intermediate in the synthesis of a wide range of

pharmaceuticals and agrochemicals.[1] Its structure allows for the creation of molecules with

tailored pharmacological activities for various therapeutic areas, including anti-inflammatory

agents and treatments for neurological disorders.[11]

Safety, Handling, and Storage
Adherence to strict safety protocols is mandatory when handling any chemical reagent. The

information below is summarized from available Safety Data Sheets (SDS).

Hazard Identification
Hazard Class GHS Classification

Precautionary
Statement Codes

Source(s)

Skin

Corrosion/Irritation

Category 1B /

Category 2
H314 / H315 [6][7][12]

Serious Eye

Damage/Irritation

Category 1 / Category

2A
H319 [12][13]

Specific Target Organ

Toxicity (Single

Exposure)

Category 3

(Respiratory System)
H335 [12][14]

Note: Classifications may vary slightly between suppliers.
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Safe Handling Protocol
Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood.

[12][14]

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant

gloves, safety goggles, and a lab coat. A face shield may be necessary.[12][15]

Avoid Contact: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists.

[12][14]

Hygiene: Wash hands thoroughly after handling.[12][14]

First Aid Measures
Inhalation: Move the person to fresh air. If breathing is difficult, call a poison center or doctor.

[12][15]

Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water.

[12][15]

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if

present and easy to do. Continue rinsing and seek immediate medical attention from an

ophthalmologist.[12][14]

Ingestion: Rinse mouth. Do NOT induce vomiting. Consult a physician.[12][15]

Storage
Keep the container tightly closed in a dry, cool, and well-ventilated place.[14]

Store in a corrosives area, away from incompatible materials and sources of ignition.[7][15]

Conclusion
2-Fluoro-3-methylbenzylamine is more than just a chemical intermediate; it is a strategic tool

for molecular design. Its unique combination of a fluorinated aromatic ring and a reactive

primary amine provides chemists with a versatile platform to address common challenges in
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drug development, such as metabolic instability and poor bioavailability. By understanding its

physicochemical properties, spectroscopic signature, reactivity, and safety profile, researchers

can confidently and effectively incorporate this valuable building block into their synthetic

endeavors, accelerating the discovery of novel and improved chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [physical and chemical properties of 2-Fluoro-3-
methylbenzylamine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1506102#physical-and-chemical-properties-of-2-
fluoro-3-methylbenzylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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